The Cornerstone of Modern Synthesis: A Technical Guide to 4-Ethylphenylboronic Acid
The Cornerstone of Modern Synthesis: A Technical Guide to 4-Ethylphenylboronic Acid
This guide provides an in-depth technical overview of 4-ethylphenylboronic acid (CAS No. 63139-21-9), a versatile and critical reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple datasheet to offer practical insights into its synthesis, characterization, and application, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction: The Indispensable Role of an Arylboronic Acid
4-Ethylphenylboronic acid is an organoboron compound that has become a cornerstone in the construction of complex molecular architectures.[1] Its prominence is primarily due to its utility as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] This reaction's tolerance of a wide range of functional groups, coupled with the stability and generally low toxicity of boronic acids, has made it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like those used in Organic Light-Emitting Diodes (OLEDs).[1][2][3] The ethyl substituent on the phenyl ring provides a specific lipophilic character and steric profile that can be crucial for tuning the properties of the final product.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of 4-ethylphenylboronic acid is paramount for its effective use and quality control.
Physical and Chemical Properties
The key properties of 4-ethylphenylboronic acid are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| CAS Number | 63139-21-9 | [4] |
| Molecular Formula | C₈H₁₁BO₂ | [4] |
| Molecular Weight | 149.98 g/mol | |
| Appearance | White to off-white crystalline powder or crystals | [5][6] |
| Melting Point | 141-155 °C | [6] |
| Boiling Point | 285.1 °C at 760 mmHg | [5] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, THF, and DMSO. | [7][8] |
| Purity | Typically ≥97% | [6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-ethylphenylboronic acid.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the ethyl and phenyl protons. The aromatic protons typically appear as two doublets in the range of 7.2-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The quartet of the methylene (-CH₂) protons of the ethyl group is expected around 2.6 ppm, with the triplet of the methyl (-CH₃) protons appearing further upfield at approximately 1.2 ppm. The acidic protons of the boronic acid (-B(OH)₂) are often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the ipso-carbon attached to the boron atom being significantly deshielded. The signals for the ethyl group's methylene and methyl carbons will also be present in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the boronic acid. A strong B-O stretching vibration is typically observed around 1350 cm⁻¹. Aromatic C-H stretching is visible around 3000-3100 cm⁻¹, and C=C stretching in the aromatic ring appears in the 1400-1600 cm⁻¹ region.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of 4-ethylphenylboronic acid. Dehydration is a common fragmentation pattern for boronic acids.
Synthesis and Purification
While 4-ethylphenylboronic acid is commercially available, understanding its synthesis is crucial for specialized applications or when large quantities are required. A common laboratory-scale synthesis involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.
Exemplary Synthesis Protocol
This protocol outlines the synthesis of 4-ethylphenylboronic acid from 4-bromoethylbenzene.
Workflow: Synthesis of 4-Ethylphenylboronic Acid
Caption: Workflow for the synthesis of 4-ethylphenylboronic acid.
Detailed Steps:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromoethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) via the dropping funnel. The reaction mixture is typically heated to reflux to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF. Maintain the temperature below -60 °C during the addition.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by carefully adding it to a stirred solution of aqueous hydrochloric acid (e.g., 2 M HCl).
-
Workup and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of toluene and hexanes, to yield pure 4-ethylphenylboronic acid.
Purity Assessment
The purity of 4-ethylphenylboronic acid is critical for its successful application. High-Performance Liquid Chromatography (HPLC) is a common technique for purity analysis.[11][12] Reversed-phase HPLC methods can be challenging due to the potential for on-column hydrolysis of boronic acid derivatives, but with careful method development, accurate purity assessment is achievable.[12][13] Quantitative ¹H NMR (qNMR) can also be employed for purity determination.
The Suzuki-Miyaura Coupling: A Practical Application
The Suzuki-Miyaura reaction is the most prominent application of 4-ethylphenylboronic acid.[14] This reaction facilitates the formation of a C-C bond between the ethylphenyl group and an organic halide or triflate.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16][17]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate.[15][18]
-
Transmetalation: The organic group from the boronic acid (in its activated boronate form) is transferred to the palladium(II) center, displacing the halide.[19] This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[19]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[15]
Exemplary Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of 4-ethylphenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
4-Ethylphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v)
Procedure:
-
Vessel Preparation: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide, 4-ethylphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst and Solvent Addition: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in the degassed organic solvent. Add the catalyst solution to the reaction vial, followed by the degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting and Side Reactions
Despite its robustness, the Suzuki-Miyaura reaction can be prone to side reactions.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of ethylbenzene and consumption of the boronic acid.[20] This can be minimized by using anhydrous solvents, carefully selecting the base, and ensuring efficient catalytic turnover to consume the boronic acid in the desired reaction.[20][21]
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or if the palladium catalyst is not in the correct oxidation state.[17][22] Thoroughly degassing the reaction mixture is crucial to prevent this.[3]
-
Low or No Yield: This can be due to a variety of factors, including an inactive catalyst, insufficient base, steric hindrance, or the presence of oxygen.[3] It is important to ensure all reagents are of high purity and the reaction is performed under strictly anaerobic conditions.[3]
Safety and Handling
4-Ethylphenylboronic acid is an irritant and may be harmful if swallowed.[9] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Conclusion
4-Ethylphenylboronic acid is a powerful and versatile reagent that has firmly established its place in the synthetic chemist's toolbox. Its stability, reactivity, and commercial availability make it an ideal choice for the construction of complex molecules through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to harness its full potential in their synthetic endeavors.
References
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Hirschi, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- PubChem. (n.d.). Boronic acid, (4-ethylphenyl)-.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Protodeboronation.
- Benchchem. (n.d.). Application Notes and Protocols: Ethylboronic Acid in Polymer Synthesis for Material Science.
- The Royal Society of Chemistry. (2012).
- Guidechem. (n.d.). How to prepare and apply 4-Acetylphenylboronic acid? - FAQ.
- ResearchGate. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Boronic Acids in Modern Organic Synthesis.
- Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. The Royal Society of Chemistry.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- PubMed. (2012, March 16).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/OrganicChemistry.
- Google Patents. (n.d.). WO2010055245A2 - Process for preparing boronic acids and esters in the presence of magnesium metal.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Exploring 4-Ethylphenylboronic Acid: Properties and Applic
- The Royal Society of Chemistry. (2015).
- Chem-Impex. (n.d.). 4-Ethylphenylboronic acid.
- ChemicalBook. (n.d.). 4-Ethylphenylboronic acid(63139-21-9) 1H NMR spectrum.
- Journal of the American Chemical Society. (n.d.).
- ChemicalBook. (2025, July 14). 4-Ethylphenylboronic acid | 63139-21-9.
- ResearchGate. (2025, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- ChemRxiv. (2024, August 7).
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Otto Chemie Pvt. Ltd. (n.d.). 4-Ethylphenylboronic acid, 97% 63139-21-9.
- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
- Thermo Scientific. (n.d.). 4-Ethylphenylboronic acid, 97%.
- CymitQuimica. (n.d.). CAS 63139-21-9: (4-Ethylphenyl)boronic acid.
- Shimadzu Chemistry & Diagnostics. (n.d.). [13C6]-4-Ethylphenylboronic acid.
- Synblock. (n.d.). CAS 63139-21-9 | 4-Ethylphenylboronic acid.
- Sigma-Aldrich. (n.d.). 4-Ethylphenylboronic acid 63139-21-9.
- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.
Sources
- 1. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. innospk.com [innospk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 63139-21-9 | 4-Ethylphenylboronic acid - Synblock [synblock.com]
- 5. 4-Ethylphenylboronic acid | 63139-21-9 [chemicalbook.com]
- 6. 4-Ethylphenylboronic acid, 97% 63139-21-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. 4-Ethylphenylboronic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 9. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Protodeboronation - Wikipedia [en.wikipedia.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
